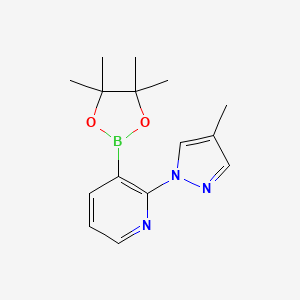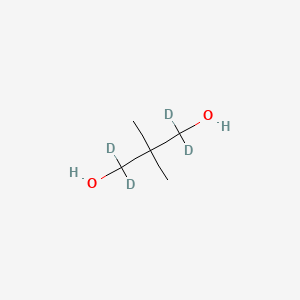
NPG Glycol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NPG Glycol-d4, also known as Neopentyl Glycol-d4, is a deuterated form of Neopentyl Glycol. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification makes this compound particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
NPG Glycol-d4 is synthesized through the aldol reaction of formaldehyde and isobutyraldehyde, forming hydroxypivaldehyde as an intermediate. This intermediate is then converted to this compound by either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon .
Industrial Production Methods
In industrial settings, this compound is produced using continuous-flow microreactors. This method involves the condensation disproportionation of formaldehyde and isobutyraldehyde with sodium hydroxide as a catalyst. The reaction conditions, such as temperature, residence time, and molar ratios, are optimized to achieve higher yields and shorter reaction times compared to batch reactors .
Analyse Des Réactions Chimiques
Types of Reactions
NPG Glycol-d4 undergoes various types of chemical reactions, including:
Oxidation: Converts the glycol to aldehydes or ketones.
Reduction: Reduces the intermediate hydroxypivaldehyde to this compound.
Substitution: Forms esters and ethers through reactions with acids and alkyl halides
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4).
Reduction: Palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Acids (e.g., acetic acid) and alkyl halides (e.g., epichlorohydrin)
Major Products
Oxidation: Aldehydes and ketones.
Reduction: this compound.
Substitution: Esters and ethers
Applications De Recherche Scientifique
NPG Glycol-d4 is widely used in various scientific research fields:
Chemistry: Utilized in NMR spectroscopy due to its deuterated nature, which provides clearer spectra.
Biology: Used as a cryoprotectant in biological samples.
Medicine: Employed in the synthesis of pharmaceuticals and as a stabilizer in drug formulations.
Industry: Applied in the production of polyesters, paints, lubricants, and plasticizers
Mécanisme D'action
The mechanism of action of NPG Glycol-d4 involves its ability to form stable complexes with various molecules. This stability is due to the presence of deuterium, which enhances the compound’s resistance to hydrolysis, oxidation, and thermal degradation. The molecular targets and pathways involved include interactions with enzymes and proteins, making it useful in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentaerythritol
- Trimethylolethane
- Trimethylolpropane
Comparison
NPG Glycol-d4 is unique due to its deuterated nature, which provides enhanced stability and clearer NMR spectra compared to its non-deuterated counterparts. Additionally, its resistance to hydrolysis, oxidation, and thermal degradation makes it more suitable for various industrial and research applications .
Propriétés
Formule moléculaire |
C5H12O2 |
|---|---|
Poids moléculaire |
108.17 g/mol |
Nom IUPAC |
1,1,3,3-tetradeuterio-2,2-dimethylpropane-1,3-diol |
InChI |
InChI=1S/C5H12O2/c1-5(2,3-6)4-7/h6-7H,3-4H2,1-2H3/i3D2,4D2 |
Clé InChI |
SLCVBVWXLSEKPL-KHORGVISSA-N |
SMILES isomérique |
[2H]C([2H])(C(C)(C)C([2H])([2H])O)O |
SMILES canonique |
CC(C)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester](/img/structure/B13409225.png)
![(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)](/img/structure/B13409229.png)
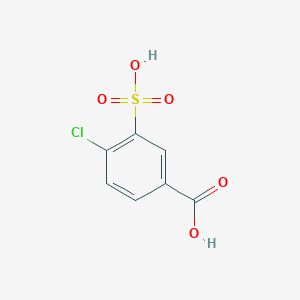
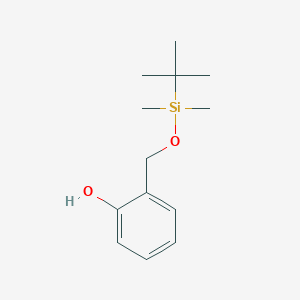
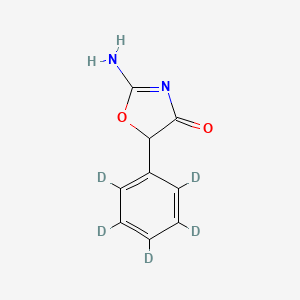
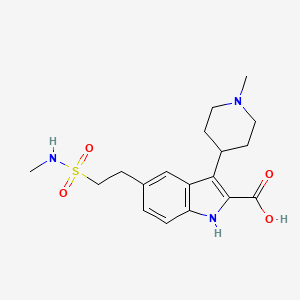
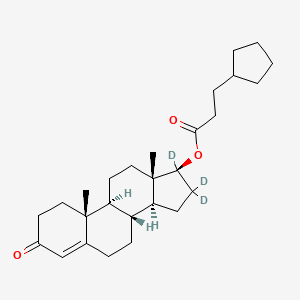
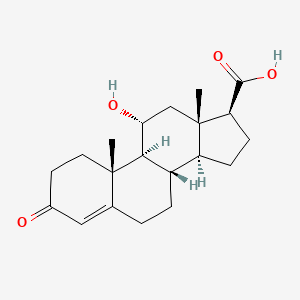
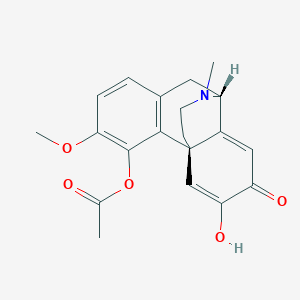
![1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B13409275.png)
![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)
![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)
